molecular formula C16H17NO3 B8132084 (S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

(S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

Cat. No. B8132084
M. Wt: 271.31 g/mol
InChI Key: ZTGSRCQPKWGKQB-HNNXBMFYSA-N
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Description

“(S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate” is a complex organic compound. It contains an amino group (-NH2), a benzyloxy group (Ph-CH2-O-), and an acetate group (-COOCH3). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable benzyl alcohol derivative with a compound containing an activated methyl acetate group. The stereochemistry could be introduced using chiral auxiliaries or asymmetric catalysis .


Molecular Structure Analysis

The compound contains a chiral center at the 2-position of the acetate group, which is why it has an “(S)” designation. This means that the compound can exist in two mirror-image forms (enantiomers) that are not superimposable .


Chemical Reactions Analysis

The compound’s chemical reactivity would be largely determined by its functional groups. The amino group could participate in acid-base reactions, the benzyloxy group could undergo reactions typical of ethers, and the acetate group could undergo reactions typical of esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups (like the amino and acetate groups) could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces, which are influenced by factors like molecular size and shape, and the presence of polar groups .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on its interactions with biological molecules. If it’s used as a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants .

Safety and Hazards

As with any chemical, handling “(S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and ensuring good ventilation. The specific hazards of the compound would depend on factors like its reactivity and toxicity .

Future Directions

The future directions for research on this compound would depend on its applications. For example, if it’s a pharmaceutical compound, future research might focus on improving its efficacy or reducing its side effects. If it’s a synthetic reagent, future research might focus on finding new reactions that it can be used in .

properties

IUPAC Name

methyl (2S)-2-amino-2-(4-phenylmethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-16(18)15(17)13-7-9-14(10-8-13)20-11-12-5-3-2-4-6-12/h2-10,15H,11,17H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGSRCQPKWGKQB-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

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